4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is a compound with the chemical formula and a molecular weight of 342.19 g/mol. This compound is classified under organic compounds, specifically as a derivative of oxobutanoic acids, and is notable for its potential pharmaceutical applications. It is identified by the CAS number 35046-27-6 and has various synonyms, including 4-(4-bromophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid and 4-Morpholineacetic acid, α-[2-(4-bromophenyl)-2-oxoethyl] .
The synthesis of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid can be achieved through several methods, primarily involving the condensation of appropriate precursors. One common approach involves:
Technical details regarding reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid features:
The structural representation can be depicted using SMILES notation as C(=O)CCC(=O)N1CCOCC1C1=CC=C(C=C1)Br
, which highlights the arrangement of atoms within the molecule .
The compound can participate in various chemical reactions typical for carboxylic acids and ketones. Notably:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further investigation.
While specific mechanisms of action for 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid are not extensively documented, compounds within this class often exhibit biological activity through interaction with enzymes or receptors in biochemical pathways. The morpholino group may enhance solubility and cellular uptake, while the bromophenyl group could influence binding affinity to target sites.
This compound has potential applications in scientific research, particularly in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for:
The synthesis of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid relies on carefully designed multi-step sequences using bromophenyl-containing precursors as foundational building blocks. A predominant approach begins with 4-bromoaniline reacting with succinic anhydride derivatives under controlled anhydrous conditions. This initial acylation step forms the critical 4-(4-bromophenyl)-4-oxobutanoic acid intermediate, which serves as the backbone for subsequent functionalization [8]. Alternative routes employ 4-bromophenyl magnesium bromide (Grignard reagent) in nucleophilic addition reactions with protected dicarboxylic acid derivatives, though this method requires stringent moisture-free conditions to prevent undesired hydrolysis [4]. The bromophenyl moiety remains chemically stable throughout these initial transformations, providing an intact aromatic handle for potential downstream modifications in pharmaceutical derivatization. Key considerations in precursor selection include halogen compatibility with reaction conditions and the steric/electronic influence of the bromine atom on intermediate reactivity.
Table 1: Bromophenyl Precursors for Target Compound Synthesis
Precursor | Reaction Type | Key Intermediate Formed | Reported Yield Range |
---|---|---|---|
4-Bromoaniline | Acylation with succinic anhydride | 4-(4-Bromophenyl)-4-oxobutanoic acid | 85-92% |
Ethyl 4-bromobenzoate | Claisen condensation | Ethyl 2-(4-bromobenzoyl)acetate | 75-80% [4] |
4-Bromobenzoyl chloride | Friedel-Crafts acylation | γ-Aryl-γ-ketobutyric acid derivatives | 70-78% [4] |
The incorporation of the morpholine ring represents a critical transformation requiring precise control of reaction parameters. This step typically employs a nucleophilic displacement reaction where the morpholine nitrogen attacks an activated carbon center on the bromophenyl-containing intermediate. Common activation strategies include:
Reaction monitoring via thin-layer chromatography or inline infrared spectroscopy is essential to prevent over-alkylation and control potential side reactions such as N-oxide formation under prolonged heating.
The construction of the central amide bond connecting the bromophenyl unit to the succinic acid derivative requires careful coupling agent selection to balance reactivity with functional group compatibility. Research indicates that carbodiimide-based reagents (particularly N,N'-dicyclohexylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) provide efficient coupling but generate urea byproducts that complicate purification. More advanced reagents demonstrate significant advantages:
Solvent optimization studies reveal that polar aprotic media (acetonitrile, dimethylformamide) generally outperform ethereal or hydrocarbon solvents due to enhanced reagent solubility. Maintaining pH control (typically through addition of tertiary amine bases like N,N-diisopropylethylamine) proves essential for preventing acid-catalyzed decomposition of the activated intermediate.
Table 2: Coupling Agent Efficiency for Amide Bond Formation
Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Epimerization Risk |
---|---|---|---|---|---|
Dicyclohexylcarbodiimide | Dichloromethane | 25 | 12 | 65-70 | Moderate |
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Dimethylformamide | 0→25 | 4 | 75-80 | Moderate |
HATU | Dimethylacetamide | 0→5 | 2 | 90-95 | Low |
T3P® (50% in ethyl acetate) | Ethyl acetate | 25 | 1 | 88-92 | Very low |
Advanced catalytic methodologies significantly improve both efficiency and stereochemical outcomes in the synthesis of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid. Key developments include:
Organocatalysis: Proline-derived catalysts (particularly (S)-α,α-diphenylprolinol trimethylsilyl ether) facilitate enantioselective α-amination of 4-(4-bromophenyl)-4-oxobutanoic acid precursors before morpholino introduction. This approach achieves enantiomeric excess values exceeding 90% but requires additional protection/deprotection steps .
Lewis acid complexes: Zinc(II) triflate and titanium(IV) isopropoxide (0.5-2 mol%) accelerate the conjugate addition of morpholine to α,β-unsaturated carbonyl intermediates derived from bromophenyl precursors. These catalysts enhance regioselectivity through chelation control while reducing reaction temperatures by 20-30°C compared to uncatalyzed processes [4].
Phase-transfer catalysis: Benzyltriethylammonium chloride and related ammonium salts (1-5 mol%) enable efficient reaction between aqueous morpholine and organic-soluble bromophenyl intermediates at room temperature. This method provides significant advantages for large-scale operations by eliminating expensive aprotic solvents and simplifying product isolation [7].
Continuous flow technology: Tubular reactors packed with immobilized acid catalysts (sulfonic acid-functionalized silica) facilitate the sequential condensation, cyclization, and ring-opening steps with precise residence time control (typically 5-15 minutes). This approach enhances overall yield by 12-15% compared to batch processes while suppressing thermal decomposition pathways observed during prolonged heating .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: